(2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one
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Overview
Description
(2E)-1-Cyclopropyl-3-(2-furyl)prop-2-en-1-one is an organic compound characterized by a cyclopropyl group attached to a propenone backbone, with a furan ring substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation between cyclopropyl ketone and furfural. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Dehydration: The aldol product undergoes dehydration to form the enone structure. This step can be facilitated by acidic conditions or by heating.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of aldol condensation and subsequent dehydration are scalable. Industrial processes would likely optimize reaction conditions to maximize yield and purity, potentially using continuous flow reactors for efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the enone group can yield the corresponding alcohol, (2E)-1-cyclopropyl-3-(2-furyl)propan-1-ol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.
Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: (2E)-1-Cyclopropyl-3-(2-furyl)propan-1-ol.
Substitution: Various substituted furyl derivatives depending on the electrophile used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Potential use in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacophore: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in metabolic pathways.
Antimicrobial Activity: Preliminary studies may indicate antimicrobial properties, making it a candidate for further investigation in medicinal chemistry.
Industry:
Material Science:
Mechanism of Action
The mechanism by which (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one exerts its effects depends on its specific application:
Enzyme Inhibition: If used as a drug, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at certain receptors, modulating biological pathways.
Comparison with Similar Compounds
(2E)-1-Cyclopropyl-3-(2-thienyl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-1-Cyclopropyl-3-phenylprop-2-en-1-one: Contains a phenyl ring instead of a furan ring.
Uniqueness:
Furan Ring: The presence of the furan ring in (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one imparts unique electronic properties and reactivity compared to its thiophene and phenyl analogs.
Cyclopropyl Group: The cyclopropyl group adds strain and rigidity to the molecule, influencing its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-1-cyclopropyl-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(8-3-4-8)6-5-9-2-1-7-12-9/h1-2,5-8H,3-4H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXPLOIHJMEMSM-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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